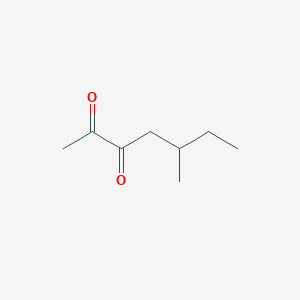
5-Methylheptane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylheptane-2,3-dione is an organic compound with the molecular formula C8H14O2 It is a diketone, meaning it contains two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylheptane-2,3-dione can be achieved through several methods. One common approach involves the oxidation of 5-methylheptan-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methylheptan-2-ol using metal catalysts such as palladium or platinum. This method offers higher efficiency and yield compared to traditional chemical oxidation methods.
化学反応の分析
Types of Reactions
5-Methylheptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield the corresponding diol.
Substitution: The ketone groups can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Tertiary alcohols
科学的研究の応用
5-Methylheptane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 5-Methylheptane-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and nucleotides. This interaction can lead to the formation of covalent bonds, altering the structure and function of biological molecules. Additionally, the diketone groups can participate in redox reactions, influencing cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Methylheptane-2,4-dione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 2-Methylheptane-3,5-dione
Uniqueness
5-Methylheptane-2,3-dione is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
52358-74-4 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
5-methylheptane-2,3-dione |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)5-8(10)7(3)9/h6H,4-5H2,1-3H3 |
InChIキー |
KJAYZTTWCWTLHG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


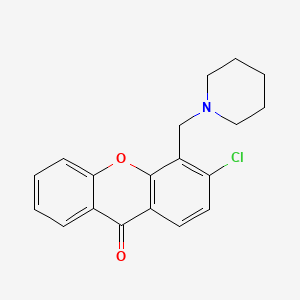
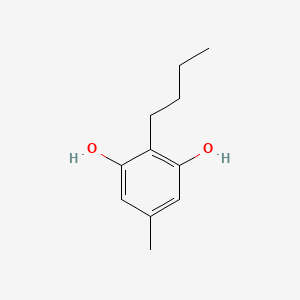
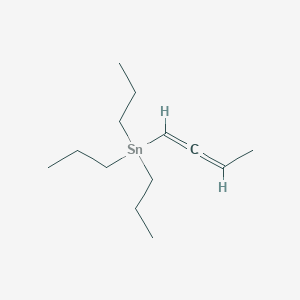
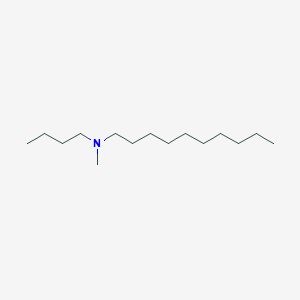

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
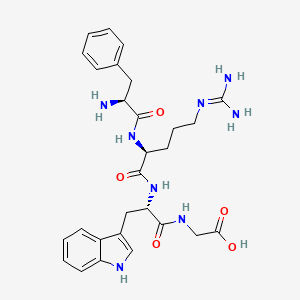

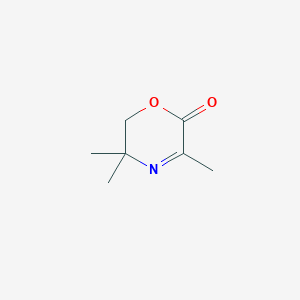
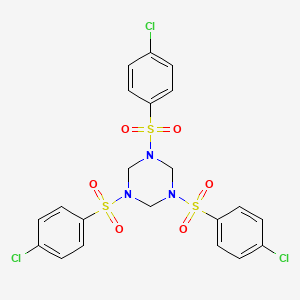
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

